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Compound of Interest

Compound Name: Pipendoxifene hydrochloride

Cat. No.: B1663502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary
Pipendoxifene hydrochloride, also known by its developmental code ERA-923, is a

nonsteroidal selective estrogen receptor modulator (SERM) belonging to the 2-phenylindole

class.[1][2] It was developed for the potential treatment of estrogen receptor (ER)-positive

breast cancer.[3][4] Pipendoxifene acts as a potent estrogen antagonist, competitively binding

to estrogen receptors alpha (ERα) and beta (ERβ), thereby inhibiting the proliferative effects of

estrogen in target tissues like the breast.[3] Notably, it was designed to have an improved

tissue selectivity profile with reduced uterotropic (estrogenic) effects compared to earlier

SERMs like tamoxifen.[5] While it showed promise in preclinical models and progressed to

Phase II clinical trials for metastatic breast cancer, its development was ultimately discontinued.

[2][4]

Chemical and Physical Properties
Pipendoxifene hydrochloride is a white to yellow solid.[6] Its chemical structure and

properties are summarized in the table below.
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Property Value Reference(s)

CAS Number 245124-69-0 [7]

Molecular Formula C₂₉H₃₃ClN₂O₃ [7]

Molecular Weight 493.04 g/mol [7]

IUPAC Name

2-(4-hydroxyphenyl)-3-methyl-

1-({4-[2-(piperidin-1-

yl)ethoxy]phenyl}methyl)-1H-

indol-5-ol hydrochloride

[8]

Synonyms
ERA-923 hydrochloride,

Pipendoxifene HCl
[7]

Solubility Soluble in DMSO [7]

Mechanism of Action and Signaling Pathway
Pipendoxifene functions as a competitive antagonist of estrogen receptors, with a high affinity

for ERα.[3][5] By binding to the ligand-binding domain of the estrogen receptor, it blocks the

binding of estradiol, preventing the receptor's conformational change required for the

recruitment of coactivators and subsequent transcription of estrogen-responsive genes.[3] This

blockade of genomic signaling leads to the inhibition of estrogen-dependent cell proliferation.[3]

A key downstream effect of pipendoxifene's antagonism of the ER pathway is the induction of

cell cycle arrest at the G1/S transition phase.[9] This is achieved through the modulation of key

cell cycle regulatory proteins. By inhibiting the transcriptional activity of ERα, pipendoxifene

prevents the upregulation of G1 cyclins, such as Cyclin D1. This leads to a cascade of events

involving cyclin-dependent kinases (CDKs) and their inhibitors.
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Pipendoxifene's Mechanism of Action.
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Preclinical Efficacy and Pharmacokinetics
In Vitro Efficacy
Pipendoxifene has demonstrated potent anti-proliferative activity in estrogen-dependent breast

cancer cell lines. It effectively inhibits the growth of MCF-7 cells and retains its activity in

tamoxifen-resistant variants.

Parameter Cell Line Value Reference(s)

IC₅₀ (Estrogen

Binding to ERα)
- 14 nM [5]

IC₅₀ (Estrogen-

Stimulated Growth)
MCF-7 0.2 nM [5]

Tamoxifen Resistance
Tamoxifen-resistant

MCF-7 variant

Retains complete

sensitivity
[7]

In Vivo Efficacy
In preclinical xenograft models, orally administered pipendoxifene (ERA-923) at a dose of 10

mg/kg/day inhibited the 17β-estradiol-stimulated growth of human tumors derived from MCF-7

(breast), EnCa-101 (endometrial), and BG-1 (ovarian) carcinoma cells.[5] Importantly, unlike

tamoxifen, pipendoxifene did not exhibit uterotropic effects in immature rats or ovariectomized

mice, indicating a more favorable safety profile in terms of endometrial stimulation.[5]

Pharmacokinetics
Detailed preclinical pharmacokinetic data for pipendoxifene are not widely available in the

public domain. However, studies on structurally related SERMs, such as endoxifen, provide

some context. For instance, endoxifen has shown high oral bioavailability in rats (>67%) and

dogs (>50%), with a terminal elimination half-life of 6.3 hours in rats.[10][11] It is plausible that

pipendoxifene was developed to have favorable oral bioavailability to be effective as an oral

therapy.

Synthesis of Pipendoxifene Hydrochloride
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The synthesis of pipendoxifene hydrochloride involves a multi-step process. A general

synthetic scheme is outlined below, based on reported methods for pipendoxifene and related

2-phenylindole SERMs.

Side Chain Synthesis

Indole Core Synthesis

Final Assembly and Deprotection4-Hydroxybenzaldehyde 4-[2-(1-piperidinyl)ethoxy]benzaldehyde
Alkylation

1-(2-chloroethyl)piperidine
hydrochloride

[4-[2-(1-piperidinyl)ethoxy]phenyl]methanol
Reduction 1-[2-[4-(chloromethyl)phenoxy]ethyl]piperidine

hydrochloride
Chlorination

N-alkylated Indole

Condensation

4-Benzyloxyaniline
hydrochloride

Protected Indole Derivative

Condensation
Bromo ketone derivative

Pipendoxifene
Deprotection

Pipendoxifene HCl
Salt Formation
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General Synthetic Workflow for Pipendoxifene.

Key Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol for

binding to the estrogen receptor.

Objective: To determine the IC₅₀ value of pipendoxifene for ERα.

Materials:

Recombinant human ERα

Radioligand: [³H]-17β-estradiol
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Test compound: Pipendoxifene hydrochloride

Assay buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer)

Hydroxylapatite slurry

Scintillation fluid

Procedure:

A constant concentration of recombinant ERα and [³H]-17β-estradiol are incubated in the

assay buffer.

Increasing concentrations of pipendoxifene are added to compete for binding.

The reaction is incubated to reach equilibrium.

The receptor-bound radioligand is separated from the free radioligand by adding a

hydroxylapatite slurry, followed by centrifugation and washing.

The amount of bound radioactivity in the pellet is quantified by liquid scintillation counting.

The IC₅₀ value is calculated as the concentration of pipendoxifene that inhibits 50% of the

specific binding of [³H]-17β-estradiol.
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Workflow for ER Competitive Binding Assay.
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MCF-7 Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of the estrogen-dependent

MCF-7 breast cancer cell line.

Objective: To determine the IC₅₀ value of pipendoxifene for inhibiting estrogen-stimulated cell

growth.

Materials:

MCF-7 cells

Culture medium (e.g., DMEM) with and without phenol red

Charcoal-stripped fetal bovine serum (cs-FBS)

17β-estradiol

Pipendoxifene hydrochloride

Cell proliferation detection reagent (e.g., MTT, SRB, or ATP-based luminescence)

Procedure:

MCF-7 cells are cultured in phenol red-free medium supplemented with cs-FBS to remove

endogenous estrogens.

Cells are seeded into 96-well plates and allowed to attach.

The medium is replaced with fresh medium containing a constant, proliferation-stimulating

concentration of 17β-estradiol.

Increasing concentrations of pipendoxifene are added to the wells.

The plates are incubated for a period of time (e.g., 5-7 days) to allow for cell proliferation.

Cell viability/proliferation is measured using a suitable assay (e.g., MTT assay, which

measures mitochondrial activity).
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The IC₅₀ value is calculated as the concentration of pipendoxifene that inhibits 50% of the

estradiol-stimulated cell growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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